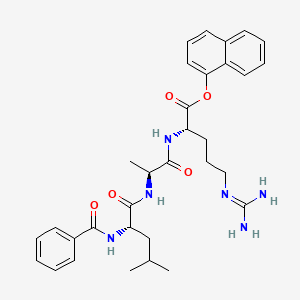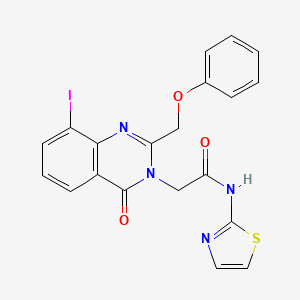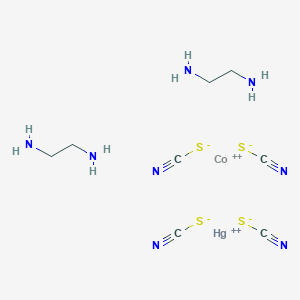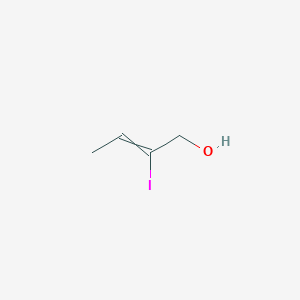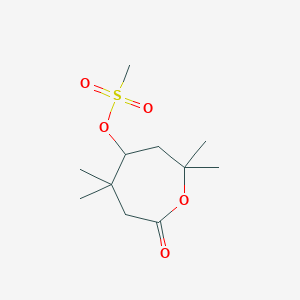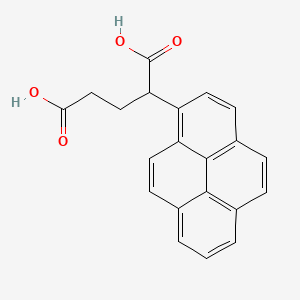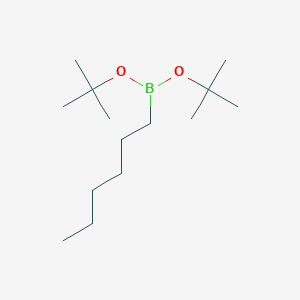
DI-Tert-butyl hexylboronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DI-Tert-butyl hexylboronate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and applications. This compound is characterized by the presence of a boron atom bonded to two tert-butyl groups and a hexyl group. The structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DI-Tert-butyl hexylboronate typically involves the reaction of hexylboronic acid with tert-butyl alcohol in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the boronate ester. The general reaction scheme is as follows:
Hexylboronic acid+2Tert-butyl alcohol→DI-Tert-butyl hexylboronate+Water
The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product. The use of a dehydrating agent, such as molecular sieves, can help in removing the water formed during the reaction, thereby driving the equilibrium towards the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
DI-Tert-butyl hexylboronate undergoes various types of chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boronate ester into borane derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups, leading to the formation of new boronate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. The reactions are typically carried out in aqueous or alcoholic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the replacement of tert-butyl groups.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: New boronate esters with different functional groups.
Applications De Recherche Scientifique
DI-Tert-butyl hexylboronate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds.
Biology: Employed in the development of boron-containing drugs for cancer therapy due to its ability to target specific cellular pathways.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics.
Mécanisme D'action
The mechanism of action of DI-Tert-butyl hexylboronate involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the organic group to the target molecule. In biological systems, the boron atom can interact with cellular proteins and enzymes, leading to the inhibition of specific pathways involved in cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butylboronic acid
- Hexylboronic acid
- DI-Tert-butylborane
Uniqueness
DI-Tert-butyl hexylboronate is unique due to the presence of both tert-butyl and hexyl groups, which impart distinct steric and electronic properties. This makes it a versatile reagent in organic synthesis, allowing for the formation of complex molecules with high precision. Additionally, its stability and reactivity make it suitable for various industrial applications.
Propriétés
Numéro CAS |
86595-51-9 |
|---|---|
Formule moléculaire |
C14H31BO2 |
Poids moléculaire |
242.21 g/mol |
Nom IUPAC |
hexyl-bis[(2-methylpropan-2-yl)oxy]borane |
InChI |
InChI=1S/C14H31BO2/c1-8-9-10-11-12-15(16-13(2,3)4)17-14(5,6)7/h8-12H2,1-7H3 |
Clé InChI |
SFOYYTCENMDGDB-UHFFFAOYSA-N |
SMILES canonique |
B(CCCCCC)(OC(C)(C)C)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



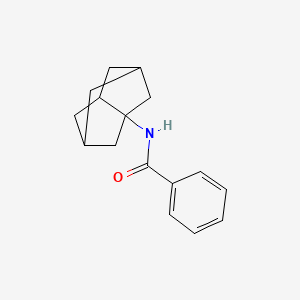
![5-({4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14422688.png)
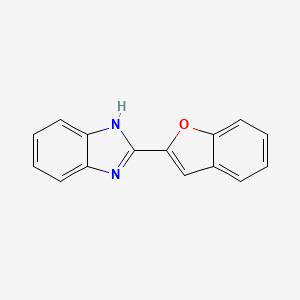
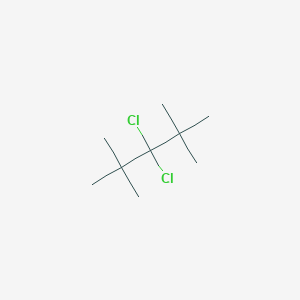
![3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422698.png)
